molecular formula C12H13N3OS B12316357 2-[5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidin-2-yl]acetonitrile

2-[5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidin-2-yl]acetonitrile

Cat. No.: B12316357
M. Wt: 247.32 g/mol
InChI Key: XPMAYUQDHLWKEY-UHFFFAOYSA-N
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Description

2-[5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidin-2-yl]acetonitrile is a heterocyclic compound with a unique structure that combines a thieno[2,3-d]pyrimidine core with an acetonitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidin-2-yl]acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[2,3-d]pyrimidine derivative with an acetonitrile group in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidin-2-yl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce various amide derivatives .

Scientific Research Applications

2-[5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidin-2-yl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidin-2-yl]acetonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidin-2-yl]acetonitrile is unique due to its specific combination of a thieno[2,3-d]pyrimidine core with an acetonitrile group. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

2-[5-(2-methylpropyl)-4-oxo-4aH-thieno[2,3-d]pyrimidin-2-yl]acetonitrile

InChI

InChI=1S/C12H13N3OS/c1-7(2)5-8-6-17-12-10(8)11(16)14-9(15-12)3-4-13/h6-7,10H,3,5H2,1-2H3

InChI Key

XPMAYUQDHLWKEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CSC2=NC(=NC(=O)C12)CC#N

Origin of Product

United States

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